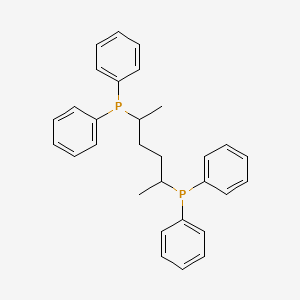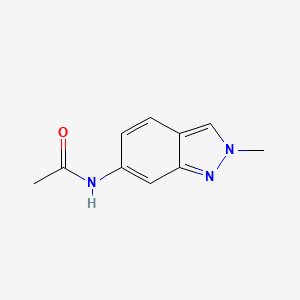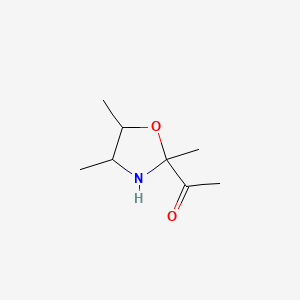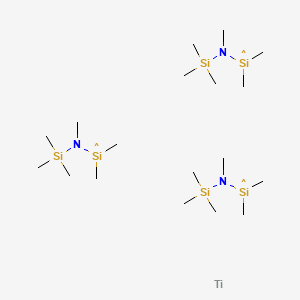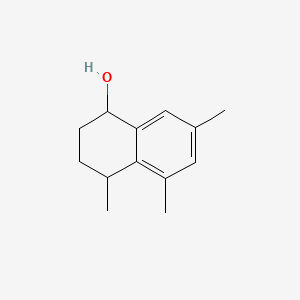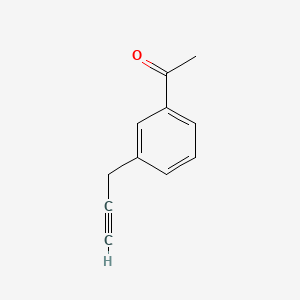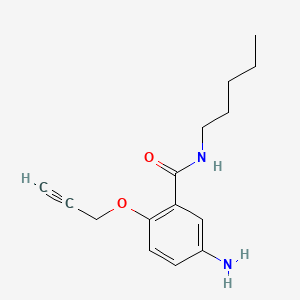
Cyclopentanecarboxylic acid, 1-hydroxy-2,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-2,2-dimethylcyclopentanecarboxylic acid is an organic compound with a unique structure that includes a cyclopentane ring substituted with a hydroxyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2,2-dimethylcyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the Favorskii rearrangement of 2-bromo-6,6-dimethylcyclohexanone, which is treated with aqueous sodium hydroxide followed by acidification . This method is efficient and yields the desired product with high purity.
Industrial Production Methods: Industrial production of 1-Hydroxy-2,2-dimethylcyclopentanecarboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxy-2,2-dimethylcyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of 2,2-dimethylcyclopentanone.
Reduction: Formation of 1-hydroxy-2,2-dimethylcyclopentanol.
Substitution: Formation of various substituted cyclopentane derivatives.
Applications De Recherche Scientifique
1-Hydroxy-2,2-dimethylcyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-2,2-dimethylcyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can form hydrogen bonds and participate in electrostatic interactions, influencing its biological activity and efficacy.
Comparaison Avec Des Composés Similaires
Cyclopentanecarboxylic acid: Similar structure but lacks the hydroxyl group.
2,2-Dimethylcyclopentanone: Similar structure but lacks the carboxylic acid group.
1-Hydroxy-2,2-dimethylcyclopentanol: Similar structure but lacks the carboxylic acid group.
Uniqueness: 1-Hydroxy-2,2-dimethylcyclopentanecarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the cyclopentane ring
Propriétés
Formule moléculaire |
C8H14O3 |
|---|---|
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
1-hydroxy-2,2-dimethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-7(2)4-3-5-8(7,11)6(9)10/h11H,3-5H2,1-2H3,(H,9,10) |
Clé InChI |
SBABDBORMLMLQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC1(C(=O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13829637.png)

![2,2-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]](/img/structure/B13829641.png)
